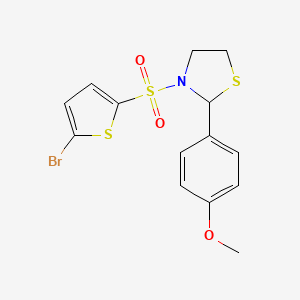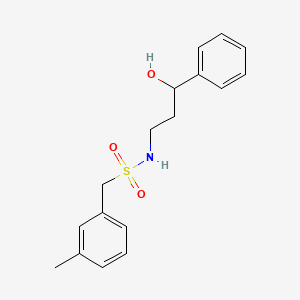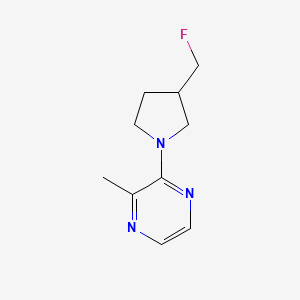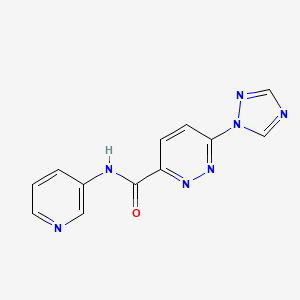
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
作用机制
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to stabilize the tumor suppressor protein p53, which is mutated or lost in many types of cancer. Stabilization of p53 leads to the activation of downstream pathways that induce apoptosis and cell cycle arrest, preventing the proliferation of cancer cells. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide also inhibits the binding of the oncoprotein MDM2 to p53, which promotes p53 degradation and inactivation.
Biochemical and Physiological Effects
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to induce apoptosis in cancer cells, but not in normal cells, indicating its selectivity for cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their efficacy.
实验室实验的优点和局限性
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action has been extensively studied, making it a well-characterized compound. However, 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has some limitations as well. It has poor solubility in water, which can limit its use in in vivo studies. It also has low bioavailability, which can limit its efficacy in vivo.
未来方向
There are several future directions for the study of 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide. One direction is to improve its solubility and bioavailability, which can enhance its efficacy in vivo. Another direction is to investigate its potential use in combination with other cancer therapies, such as immunotherapy. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to have neuroprotective effects, indicating its potential use in neurodegenerative diseases. Further studies are needed to fully explore the potential of 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide in these areas.
合成方法
The synthesis of 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide involves the reaction of 2,3-dioxopyrazine-1-acetic acid with cyclohexylamine and thiophen-2-ylmethylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography and characterized by spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, including breast, prostate, and colon cancer cells. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
2-(4-cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15(18-11-14-7-4-10-24-14)12-19-8-9-20(17(23)16(19)22)13-5-2-1-3-6-13/h4,7-10,13H,1-3,5-6,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVUZIVWHJSBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2761285.png)
![3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2761286.png)




![3-Methoxy-1-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2761301.png)




![7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2761306.png)
![Methyl (E)-4-oxo-4-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methylamino]but-2-enoate](/img/structure/B2761307.png)